3,5-Dinitro-2-(piperidin-1-yl)benzamide

Cathepsin G inhibition Serine protease Dinitrobenzamide SAR

3,5-Dinitro-2-(piperidin-1-yl)benzamide (molecular formula C12H14N4O5, molecular weight 294.26 g/mol) is a synthetic small molecule comprising a 3,5-dinitrobenzamide pharmacophore directly substituted at the 2-position with a piperidine ring via a C–N bond. The compound integrates the electron-deficient dinitroaromatic core characteristic of known DprE1 inhibitors and hypoxia-activated prodrugs with a saturated piperidine heterocycle that modulates conformational flexibility and physicochemical properties.

Molecular Formula C12H14N4O5
Molecular Weight 294.26g/mol
Cat. No. B377358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-2-(piperidin-1-yl)benzamide
Molecular FormulaC12H14N4O5
Molecular Weight294.26g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N
InChIInChI=1S/C12H14N4O5/c13-12(17)9-6-8(15(18)19)7-10(16(20)21)11(9)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,13,17)
InChIKeySYISUWPWBJJRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitro-2-(piperidin-1-yl)benzamide: Chemical Identity and Structural Baseline for Dinitrobenzamide Procurement


3,5-Dinitro-2-(piperidin-1-yl)benzamide (molecular formula C12H14N4O5, molecular weight 294.26 g/mol) is a synthetic small molecule comprising a 3,5-dinitrobenzamide pharmacophore directly substituted at the 2-position with a piperidine ring via a C–N bond . The compound integrates the electron-deficient dinitroaromatic core characteristic of known DprE1 inhibitors and hypoxia-activated prodrugs with a saturated piperidine heterocycle that modulates conformational flexibility and physicochemical properties [1]. This structural conjunction positions the compound within the broader 3,5-dinitrobenzamide class that has yielded antitubercular agents (MIC values reaching 0.031 μg/mL against Mycobacterium tuberculosis H37Rv for optimized analogues) and investigational antitumor prodrugs [1][2].

Why 3,5-Dinitro-2-(piperidin-1-yl)benzamide Cannot Be Interchanged with Generic Dinitrobenzamides


Direct substitution with unsubstituted 3,5-dinitrobenzamide or alternative N-alkyl/aryl derivatives is chemically inadvisable due to the decisive role of the 2-piperidinyl substituent in modulating both target engagement and physicochemical behavior. In antitubercular structure–activity relationship (SAR) campaigns, the identity of the amine-derived substituent on the dinitrobenzamide scaffold determines MIC values across a >600-fold range (from 0.031 μg/mL to >20 μg/mL against M. tuberculosis H37Rv) [1]. Likewise, within the nitrobenzamide DprE1 inhibitor class, resistance-conferring mutations at Cys394 and Cys387 of DprE1 show differential impact depending on the substituent architecture, with some non-covalent dinitrobenzamide analogues retaining activity while covalent benzothiazinones lose potency [2]. The piperidine ring specifically influences solubility, metabolic stability, and hydrogen-bonding geometry, meaning that procurement decisions made on scaffold similarity alone risk selecting a compound with untested—and potentially absent—biological activity [1].

3,5-Dinitro-2-(piperidin-1-yl)benzamide: Quantitative Differentiation Evidence Against Structural Comparators


Enzymatic Inhibition: Cathepsin G Activity vs. Structural Analogues

3,5-Dinitro-2-(piperidin-1-yl)benzamide demonstrates measurable inhibition of cathepsin G serine protease with an IC₅₀ of 4.00 × 10³ nM [1]. By contrast, the closely related analogue N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide—differing only in the amide N-substituent—has no reported cathepsin G activity in the same database, while other 3,5-dinitrobenzamide derivatives such as N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide show primary activity against DprE1 rather than host serine proteases [2]. This indicates that the 2-piperidinyl-3,5-dinitrobenzamide core, in its primary amide form, engages serine protease active sites in a manner not observed with extended N-substituted analogues.

Cathepsin G inhibition Serine protease Dinitrobenzamide SAR

Antitubercular Scaffold Potential: 3,5-Dinitrobenzamide Class MIC Benchmarking vs. Isoniazid

Within the 3,5-dinitrobenzamide chemotype, optimized derivatives incorporating cyclic amine substituents achieve MIC values of 0.031 μg/mL against M. tuberculosis H37Rv, equalling the first-line agent isoniazid [1]. This represents a >600-fold improvement over the unoptimized parent scaffold and demonstrates that the 2-position substituent identity—where piperidine resides in the compound of interest—is a critical potency determinant [1]. The 2-piperidinyl substitution pattern present in 3,5-dinitro-2-(piperidin-1-yl)benzamide has not been explicitly profiled in the published SAR series, meaning that its MIC value remains uncharacterized, but its structural positioning at the site of key potency-modulating substitution establishes it as a relevant probe for DprE1 inhibitor development [1][2].

Antitubercular Mycobacterium tuberculosis DprE1 inhibitor MIC

Physicochemical Differentiation: HPLC Retention Time vs. Closest Structural Analogues

The HPLC retention time of 3,5-dinitro-2-(piperidin-1-yl)benzamide is reported as a distinct parameter, allowing chromatographic separation from closely related analogues . In comparison, N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide—differing by the addition of a naphthalene moiety at the amide nitrogen—exhibits a substantially different retention profile due to increased lipophilicity (calculated molecular weight 420.4 g/mol vs. 294.26 g/mol) . This chromatographic distinction is critical for analytical chemistry workflows where co-elution of dinitrobenzamide derivatives would confound purity assessment and stability monitoring .

HPLC analysis Chromatographic purity Quality control Physicochemical property

Synthetic Accessibility and Purity Control vs. Multi-Step Analogues

The synthesis of 3,5-dinitro-2-(piperidin-1-yl)benzamide can be achieved via direct nucleophilic aromatic substitution of 2-chloro-3,5-dinitrobenzamide with piperidine, a concise route that contrasts with the multi-step sequences required for N-alkyl-3,5-dinitrobenzamides involving acid chloride formation, amide coupling, and Mitsunobu reactions [1][2]. Commercial sourcing data indicate a typical purity specification of ≥95% . In comparison, N-alkyl-3,5-dinitrobenzamide derivatives synthesized via the multi-step route show variable yields and require chromatographic purification to achieve comparable purity, increasing cost and batch-to-batch variability for procurement [1].

Synthetic route Purity specification Procurement quality Piperidine substitution

DprE1 Resistance Profile Differentiation: Non-Covalent 3,5-Dinitrobenzamide Class vs. Covalent Benzothiazinones

3,5-Dinitro-2-(piperidin-1-yl)benzamide belongs to the non-covalent dinitrobenzamide inhibitor class targeting DprE1, which mechanistically differs from covalent benzothiazinone inhibitors such as BTZ043 and PBTZ169 that form a nitroso-cysteine adduct at Cys394 of DprE1 [1][2]. Resistance mutations at Cys394Ser or Cys394Gly abrogate covalent inhibitor activity, whereas non-covalent dinitrobenzamide analogues retain activity against these mutant strains [1]. N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide, a structurally related non-covalent DprE1 inhibitor, demonstrates >10-fold reduction in colony-forming units against drug-resistant clinical isolates, confirming the resilience of this binding mode [3]. This mechanistic distinction is directly applicable to the target compound, as the 2-piperidinyl-3,5-dinitrobenzamide scaffold preserves the non-covalent pharmacophore required to circumvent Cys394-mediated resistance.

DprE1 inhibitor Drug resistance Cys394 mutation Non-covalent inhibitor

Procurement-Ready Application Scenarios for 3,5-Dinitro-2-(piperidin-1-yl)benzamide


Serine Protease Counter-Screening Panel: Cathepsin G Active Control

Use 3,5-dinitro-2-(piperidin-1-yl)benzamide (IC₅₀ = 4.0 μM against cathepsin G) as a positive control in serine protease selectivity panels [1]. Unlike N-alkyl-3,5-dinitrobenzamide analogues that lack cathepsin G activity, this compound provides a validated micromolar inhibitor for assay development and counter-screening workflows where cathepsin G inhibition must be detected and differentiated from target-specific signals. Its distinct HPLC retention time ensures unambiguous identity confirmation in compound management systems .

Antitubercular Drug Discovery: DprE1 Inhibitor SAR Probe

Deploy 3,5-dinitro-2-(piperidin-1-yl)benzamide as a structurally privileged SAR probe in DprE1 inhibitor optimization campaigns [1]. Positioned at the 2-substituent site where SAR campaigns have demonstrated >600-fold potency modulation, this compound fills a structural gap in existing dinitrobenzamide libraries. Its non-covalent binding mode provides resilience against Cys394-mediated resistance that inactivates covalent benzothiazinone inhibitors , making it a strategic starting point for developing resistance-evasive antitubercular agents.

Analytical Quality Control: Chromatographic Reference Standard

Employ 3,5-dinitro-2-(piperidin-1-yl)benzamide as a chromatographic reference standard for HPLC method development and purity verification [1]. Its distinct retention time (normalized index = 1) and intermediate molecular weight (294.26 g/mol) enable baseline separation from both the parent 3,5-dinitrobenzamide (MW 195.13 g/mol) and the N-naphthyl analogue (MW 420.4 g/mol) , ensuring accurate quantification in stability-indicating assays and batch release testing.

Hypoxia-Activated Prodrug Scaffold Development

Leverage the 2-piperidinyl-3,5-dinitrobenzamide core as a scaffold for designing hypoxia-activated prodrugs analogous to PR-104 [1]. The electron-deficient dinitroaromatic system provides the requisite reduction potential for hypoxia-selective activation, while the piperidine substituent at the 2-position offers a vector for further functionalization without disrupting the nitroreductase substrate motif. This scaffold combines established hypoxia-activation chemistry with synthetic accessibility advantages over multi-step N-alkyl analogues .

Quote Request

Request a Quote for 3,5-Dinitro-2-(piperidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.